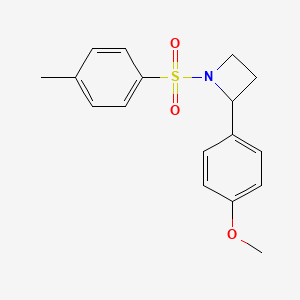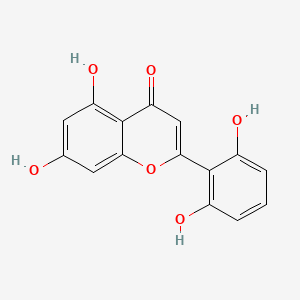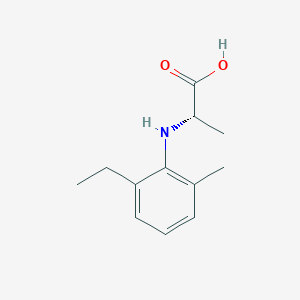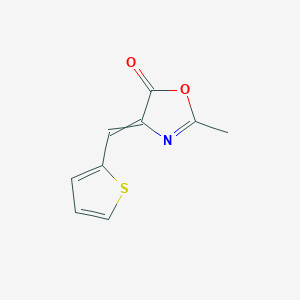
2-Methyl-4-(thiophen-2-ylmethyliden)-1,3-oxazol-5-on
Übersicht
Beschreibung
2-Methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one, or 2MTM, is an important organic compound that has a wide range of applications in the scientific community. It is a heterocyclic compound, meaning that it contains both a carbon and a non-carbon atom, in this case sulfur. 2MTM is used in many different areas of research, including but not limited to synthetic organic chemistry, biochemistry, and pharmacology.
Wirkmechanismus
Target of Action
2-Methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one primarily targets specific enzymes or receptors involved in inflammatory and microbial processes. These targets often include cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins, and microbial enzymes essential for bacterial survival .
Mode of Action
The compound interacts with its targets by binding to the active sites of these enzymes, inhibiting their activity. For instance, by inhibiting COX enzymes, it reduces the production of prostaglandins, which are mediators of inflammation and pain. This interaction leads to a decrease in inflammatory responses and provides antimicrobial effects by disrupting essential bacterial processes .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway, leading to reduced synthesis of prostaglandins and thromboxanes. This results in decreased inflammation, pain, and fever. Additionally, the compound’s antimicrobial action disrupts bacterial cell wall synthesis and protein production, leading to bacterial cell death .
Pharmacokinetics
The pharmacokinetics of 2-Methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one involves its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed orally, distributed widely in tissues, metabolized primarily in the liver, and excreted via the kidneys. Its bioavailability is influenced by factors such as solubility and stability in the gastrointestinal tract .
Result of Action
At the molecular level, the compound’s action results in the inhibition of enzyme activity, leading to reduced production of inflammatory mediators and bacterial cell death. At the cellular level, this translates to decreased inflammation, pain relief, and antimicrobial effects, contributing to its therapeutic efficacy .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, acidic or basic environments can affect its solubility and absorption, while high temperatures may impact its stability. The presence of other drugs or food can also alter its pharmacokinetic properties, affecting its overall effectiveness .
: Information synthesized from various sources on the mechanism of action of thiophene derivatives and their pharmacological properties.
Vorteile Und Einschränkungen Für Laborexperimente
2MTM has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using 2MTM is that it is relatively inexpensive and easy to obtain. Additionally, it is a relatively stable compound, making it suitable for use in long-term experiments. However, it is also relatively reactive, making it unsuitable for use in certain types of experiments. Additionally, it is a relatively volatile compound, making it unsuitable for use in certain types of experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2MTM. One potential direction is the use of 2MTM in the development of new pharmaceuticals. Additionally, 2MTM could be used in the development of new organic compounds, such as thiophene-3-carboxaldehyde and thiophene-3-carboxylic acid. Additionally, 2MTM could be used in the development of new materials and catalysts. Finally, 2MTM could be used in the development of new biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Anwendungen
Thiophenderivate sollen entzündungshemmende Eigenschaften besitzen . Sie können bei der Entwicklung von Medikamenten zur Behandlung von durch Entzündungen verursachten Erkrankungen eingesetzt werden.
Antipsychotische Anwendungen
Thiophenderivate haben sich bei der Behandlung von psychotischen Störungen als vielversprechend erwiesen . Sie können bei der Synthese von Antipsychotika eingesetzt werden.
Antiarrhythmische Anwendungen
Es wurde festgestellt, dass diese Verbindungen antiarrhythmische Wirkungen haben . Sie können bei der Entwicklung von Medikamenten zur Behandlung von Herzrhythmusstörungen eingesetzt werden.
Antianxiolytische Anwendungen
Thiophenderivate können bei der Synthese von Anxiolytika eingesetzt werden . Sie haben das Potenzial, Angststörungen zu behandeln.
Antifungale Anwendungen
Es wurde berichtet, dass diese Verbindungen antifungale Eigenschaften besitzen . Sie können bei der Entwicklung von Medikamenten zur Behandlung von Pilzinfektionen eingesetzt werden.
Antioxidative Anwendungen
Thiophenderivate haben sich als Antioxidantien als vielversprechend erwiesen . Sie können bei der Entwicklung von Medikamenten zur Behandlung von Erkrankungen eingesetzt werden, die durch oxidativen Stress verursacht werden.
Östrogenrezeptor-modulierende Anwendungen
Es wurde festgestellt, dass diese Verbindungen Östrogenrezeptor-modulierende Wirkungen haben . Sie können bei der Entwicklung von Medikamenten zur Behandlung von Erkrankungen im Zusammenhang mit Östrogenrezeptoren eingesetzt werden.
Antikrebsanwendungen
Thiophenderivate sollen Antikrebs-Eigenschaften besitzen . Sie können bei der Entwicklung von Medikamenten zur Behandlung verschiedener Krebsarten eingesetzt werden.
Eigenschaften
IUPAC Name |
2-methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-6-10-8(9(11)12-6)5-7-3-2-4-13-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIJNQKPASQIFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC=CS2)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327484 | |
| Record name | 2-methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83396-71-8 | |
| Record name | 2-methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



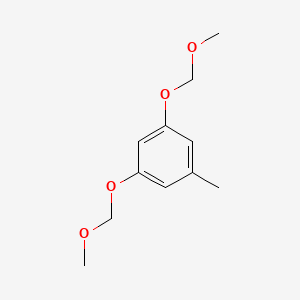
![(10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-14-methyl-13-[(2R)-6-methylheptan-2-yl]-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione](/img/structure/B1660709.png)
![1-[2-Methoxy-5-(trifluoromethoxy)phenyl]-N-methylmethanamine](/img/structure/B1660712.png)
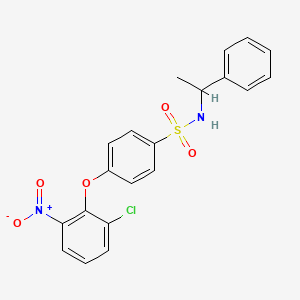
![[4-(4-Pentylcyclohexyl)phenyl]methanol](/img/structure/B1660716.png)

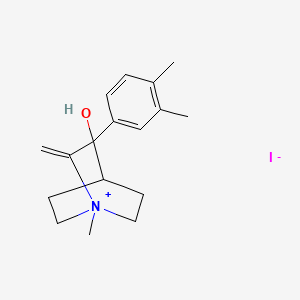
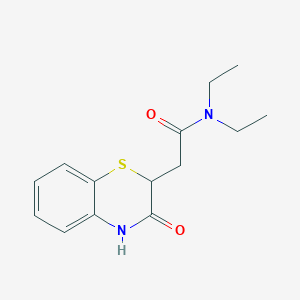
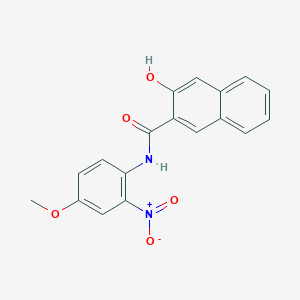
![4-Quinolinecarboxamide, 2-phenyl-N-[1-(4-pyridinyl)ethyl]-](/img/structure/B1660723.png)
